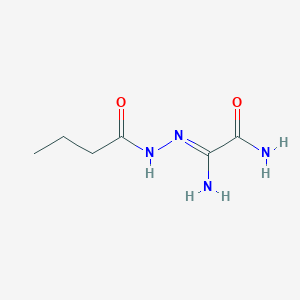

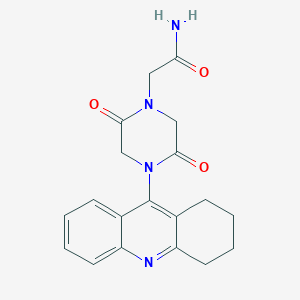

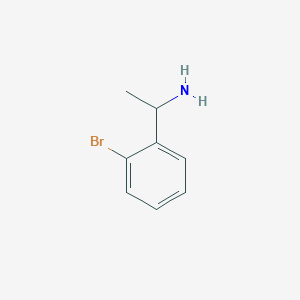

![molecular formula C15H27N3O4Si B041029 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 51549-28-1](/img/structure/B41029.png)

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrimidine derivatives have been synthesized through various methods, including the reaction of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) with amino-heterocycles, demonstrating the utility of DMTE in constructing pyrimidine structures with potential for further functionalization (Kanno et al., 1991). Other approaches involve the use of enantiomerically pure β-amino acids derived from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, illustrating the versatility in synthesizing pyrimidine compounds with chirality control (Lakner et al., 2003).

Molecular Structure Analysis

The crystal and molecular structures of related pyrimidine compounds have been extensively studied, revealing details such as hydrogen-bonded chains and framework structures. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives display a range of hydrogen-bonding patterns contributing to their solid-state architectures (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including benzylation, nitrosation, and cycloaddition, producing polymorphs with distinct structural and bonding features (Glidewell et al., 2003). These reactions highlight the reactivity of the pyrimidine ring and its utility in synthetic chemistry.

科学研究应用

Hybrid Catalysts in Pyrimidine Synthesis

Research highlights the significance of pyranopyrimidine cores, closely related to the chemical structure , as key precursors in medicinal and pharmaceutical industries. These cores are valuable due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively utilized for the synthesis of substituted pyranopyrimidin-2-one derivatives, showcasing the compound's relevance in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Spin Label Amino Acids in Peptide Studies

Another area of application involves the use of spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide research. These compounds, by incorporating into peptides, allow for detailed analysis of peptide secondary structures and dynamics, demonstrating the utility of such chemically modified amino acids in understanding biological processes and designing bioactive molecules (Schreier et al., 2012).

Tautomerism of Nucleic Acid Bases

Investigations into the tautomerism of purine and pyrimidine bases, essential components of DNA and RNA, underline the importance of understanding chemical equilibria influenced by molecular interactions. Studies using molecules similar to the one could provide insight into the stability and biological activity of nucleic acids, offering a foundation for novel drug designs and therapeutic strategies (Person et al., 1989).

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-19)18-7-6-12(16)17-14(18)20/h6-7,10-11,13,19H,8-9H2,1-5H3,(H2,16,17,20)/t10-,11+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQVAPWUBFSDY-DMDPSCGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

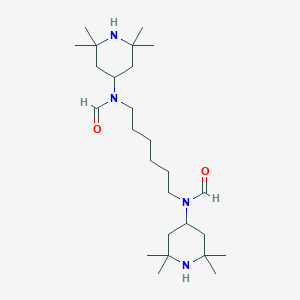

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)

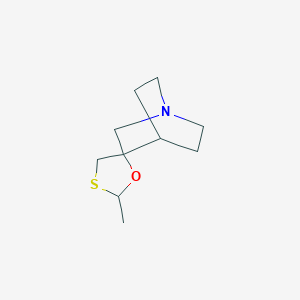

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)